Cas no 1451391-16-4 (2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol)

2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol 化学的及び物理的性質
名前と識別子
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- 2,4-DIFLUORO-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOL
- 3,5-DIFLUORO-2-HYDROXYPHENYLBORONIC ACID PINACOL ESTER
- MB20398
- Y2230
- D71708
- 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
-
- MDL: MFCD16996285
- インチ: 1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6,16H,1-4H3
- InChIKey: LXRKTJYRVGXRII-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(=CC(B2OC(C)(C)C(C)(C)O2)=C1O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 308
- トポロジー分子極性表面積: 38.7
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1722403-0.25g |
2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 95% | 0.25g |
$119.0 | 2023-09-20 | |
Enamine | EN300-1722403-0.05g |
2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 95% | 0.05g |
$56.0 | 2023-09-20 | |
TRC | D450873-250mg |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 250mg |
$471.00 | 2023-05-18 | ||
ChemScence | CS-0175348-1g |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 1g |
$407.0 | 2022-04-27 | ||
TRC | D450873-100mg |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 100mg |
$230.00 | 2023-05-18 | ||
Enamine | EN300-1722403-10.0g |
2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 95% | 10.0g |
$1286.0 | 2023-07-09 | |
Enamine | EN300-1722403-10g |
2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 95% | 10g |
$1948.0 | 2023-09-20 | |
A2B Chem LLC | AI36201-250mg |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 98% | 250mg |
$69.00 | 2024-04-20 | |
1PlusChem | 1P00HXU1-250mg |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 98% | 250mg |
$78.00 | 2025-02-28 | |
1PlusChem | 1P00HXU1-2.5g |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
1451391-16-4 | 95% | 2.5g |
$686.00 | 2024-06-20 |
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenolに関する追加情報
Introduction to 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS No. 1451391-16-4)
2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by the CAS number 1451391-16-4, belongs to a class of molecules that exhibit promising applications in synthetic chemistry and medicinal chemistry. The presence of both fluoro and boronic acid functionalities makes it a valuable intermediate in the development of various bioactive molecules.
The molecular structure of 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol features a phenolic ring substituted with two fluorine atoms at the 2 and 4 positions, along with a boronic ester group attached at the 6-position. The boronic ester functionality is derived from tetramethylolborate, which is known for its stability and ease of handling in organic synthesis. This structural arrangement not only enhances the reactivity of the compound but also provides a versatile platform for further chemical modifications.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity towards biological targets. The fluorine atoms in 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol contribute to these desirable properties by influencing electronic distribution and steric hindrance around the phenolic ring. This has made it a valuable building block in the synthesis of drug candidates targeting various diseases.
The boronic ester group in this compound plays a crucial role in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. These reactions are fundamental in constructing complex organic molecules and have been widely employed in the pharmaceutical industry for the development of novel therapeutics. The stability of the boronic ester under various reaction conditions makes it an ideal choice for such transformations. Recent advancements in transition-metal catalysis have further enhanced the efficiency of these reactions, enabling more streamlined synthetic routes.
One of the most notable applications of 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes and are often implicated in diseases such as cancer. By modifying the phenolic core with fluorine atoms and incorporating a boronic ester group, researchers have been able to develop potent inhibitors with improved selectivity and efficacy. For instance, studies have shown that derivatives of this compound exhibit significant activity against tyrosine kinases, making them promising candidates for further development.
Another area where this compound has shown promise is in the development of antiviral agents. The unique structural features of 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol allow it to interact with viral proteases and polymerases effectively. By targeting these essential enzymes, researchers aim to develop drugs that can inhibit viral replication and spread. Preliminary studies have indicated that certain derivatives of this compound exhibit inhibitory activity against various viruses without significant toxicity to host cells.
The synthesis of 2,4-Difluoro-6-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-l-yI)phenol involves multi-step organic transformations that highlight its complexity and synthetic utility. The introduction of fluorine atoms into an aromatic ring typically requires specialized methodologies to ensure high regioselectivity and yield. Additionally,the installation of the boronic ester group necessitates careful control over reaction conditions to avoid side products. Despite these challenges,the demand for this compound continues to grow as researchers explore new ways to leverage its unique properties.
Recent innovations in synthetic chemistry have also contributed to more efficient methods for producing CAS No 1451391 - 16 - 4。 For example,the use of flow chemistry has enabled higher purity levels and reduced reaction times compared to traditional batch processes。 Furthermore, advances in computational chemistry have allowed researchers to predict optimal reaction conditions with greater accuracy, thereby minimizing trial-and-error experimentation。
The pharmaceutical industry has been particularly keen on exploring fluorinated compounds due to their favorable pharmacokinetic profiles。 The ability to fine-tune electronic properties through fluorine substitution allows for precise modulation of drug activity。 This has led to several clinical candidates entering late-stage development, where they are being tested for efficacy and safety in human trials。
Looking ahead,the future prospects for CAS No 1451391 - 16 - 4 are bright,with ongoing research aimed at expanding its applications beyond traditional pharmaceuticals。 Interest is growing in using this compound as a building block for materials science applications,such as organic electronics and liquid crystals。 Its unique combination of functional groups makes it an attractive candidate for designing novel materials with tailored properties。
In conclusion,CAS No 1451391 - 16 - 4 represents a significant advancement in synthetic chemistry with far-reaching implications for drug discovery and material science。 Its unique structural features , coupled with its reactivity , make it an indispensable tool for researchers seeking innovative solutions to complex chemical challenges。 As our understanding of its potential continues to grow , so too will its role as a cornerstone molecule in modern chemical research。
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